molecular formula C14H19ClN2O2 B5490981 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide

1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide

Cat. No. B5490981
M. Wt: 282.76 g/mol
InChI Key: MTRWFUXEYMSKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizures and other neurological symptoms.
Biochemical and Physiological Effects:
1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has been demonstrated through electrophysiological studies in animal models. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to have good pharmacokinetic properties, making it a useful tool for in vivo studies. However, one limitation of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide is its potential for off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to fully understand the potential therapeutic applications of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide in various neurological disorders. Finally, there is a need for further investigation into the potential off-target effects of 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide and the mechanisms underlying these effects.

Synthesis Methods

1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide, triethylamine, and palladium on carbon. The final product is obtained in high yield and purity through column chromatography and recrystallization.

Scientific Research Applications

1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, 1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-17(13(18)14(16)7-8-14)9-4-10-19-12-6-3-2-5-11(12)15/h2-3,5-6H,4,7-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRWFUXEYMSKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=CC=C1Cl)C(=O)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide

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